molecular formula C4H10OS B6226304 1-sulfanylbutan-2-ol CAS No. 25807-94-7

1-sulfanylbutan-2-ol

Cat. No.: B6226304
CAS No.: 25807-94-7
M. Wt: 106.19 g/mol
InChI Key: KUODZPPJVMDYTK-UHFFFAOYSA-N
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Description

1-Sulfanylbutan-2-ol (CAS 25807-94-7) is a volatile organic compound with the molecular formula C4H10OS and a molecular weight of 106.19 g/mol . As a sulfur-containing secondary alcohol, it is of significant interest in several research fields, particularly due to the role of volatile sulfur compounds (VSCs) in creating characteristic aromas and in microbial metabolism . In flavor and fragrance research, this compound and its structural isomers are valuable for studying and replicating complex savory profiles; related sulfanyl-butanol compounds are documented for their roasted, meaty, burnt, fatty, and sulfurous odor characteristics, making them essential for modeling cooked allium and meat flavors in applications like reaction flavors and model food systems . Beyond organoleptic studies, sulfur alcohols are investigated in biochemical and pharmaceutical contexts for their potential bioactive properties. Research into similar protein sulfhydryl-protecting reagents, such as 2-mercapto-3-butanol, suggests potential applications in preventing nonspecific protein aggregation, which is a valuable mechanism of action for researchers studying conditions like cataracts and other age-related diseases . The study of such volatile sulfur compounds also extends to microbiological and diagnostic fields, as they are known metabolites produced by microbial communities during putrefaction and fermentation processes, serving as potential biomarkers . This compound should be stored in a cool, dry place in tightly sealed containers, protected from heat and light to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25807-94-7

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

1-sulfanylbutan-2-ol

InChI

InChI=1S/C4H10OS/c1-2-4(5)3-6/h4-6H,2-3H2,1H3

InChI Key

KUODZPPJVMDYTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CS)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Sulfanylbutan 2 Ol

Stereoselective Synthesis of 1-Sulfanylbutan-2-ol Enantiomers

The preparation of a single enantiomer from a racemic mixture, which contains equal amounts of both enantiomers, can be achieved through various strategies. wikipedia.orgethz.ch These methods rely on introducing a chiral influence—either from a catalyst, a covalently bonded auxiliary group, or an enzyme—to favor the formation of one enantiomer over the other by lowering the activation energy of its corresponding reaction pathway. wikipedia.org

Asymmetric Catalysis in Thiol-Alcohol Formation

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, often requiring only small amounts of a chiral catalyst. wikipedia.org For the synthesis of this compound enantiomers, a key strategy is the asymmetric reduction of the prochiral ketone, 1-sulfanylbutan-2-one.

Detailed research findings in this area focus on the use of chiral catalysts that can differentiate between the two faces of the carbonyl group. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from proline. wikipedia.org This catalyst complexes with borane (B79455) to form a chiral reducing agent that can selectively reduce one face of the ketone, leading to the formation of the corresponding (R)- or (S)-alcohol with high enantiomeric excess (ee). wikipedia.org The stereochemical outcome is dependent on the chirality of the proline derivative used to prepare the catalyst. wikipedia.org While specific studies on 1-sulfanylbutan-2-one are not extensively documented, the CBS reduction is a well-established and versatile method for a wide range of ketones. wikipedia.orgwikipedia.org

Other catalytic systems, such as those based on chiral ruthenium or rhodium complexes, are also widely used for the asymmetric hydrogenation of ketones, providing another powerful tool for accessing enantiopure alcohols. nih.gov

Table 1: Asymmetric Catalytic Approaches for this compound Synthesis

Catalytic SystemPrecursorReaction TypeExpected OutcomeKey Features
Corey-Bakshi-Shibata (CBS) Catalyst1-Sulfanylbutan-2-oneAsymmetric ReductionHigh ee (>90%) of (R)- or (S)-1-Sulfanylbutan-2-olCatalyst derived from readily available proline; predictable stereochemistry. wikipedia.org
Chiral Ru/Rh-phosphine Complexes1-Sulfanylbutan-2-oneAsymmetric HydrogenationHigh ee (>95%) of (R)- or (S)-1-Sulfanylbutan-2-olEffective at low catalyst loadings; suitable for industrial scale. wikipedia.org

Chiral Auxiliary Approaches for Diastereoselective Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org This approach involves three main steps: coupling the auxiliary to the substrate, performing the diastereoselective reaction, and finally, removing the auxiliary to yield the enantiomerically enriched product. ethz.chwikipedia.org

For this compound, a plausible strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, to a precursor molecule. wikipedia.orgnih.gov For instance, a precursor like 3-(acetylthio)propanoic acid could be coupled with a chiral auxiliary. The resulting imide can be deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with a methylating agent (e.g., methyl iodide). york.ac.uk The steric hindrance of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the desired enantiomer of this compound. The choice of auxiliary is critical, as different auxiliaries can provide complementary stereoselectivity. york.ac.uk

Table 2: Common Chiral Auxiliaries and Their Application

Chiral AuxiliaryOrigin/TypeTypical ApplicationKey Advantage
Evans' OxazolidinonesAmino acid-derivedDiastereoselective alkylations, aldol (B89426) reactions. nih.govHigh diastereoselectivity and predictable product configuration. york.ac.uk
Oppolzer's CamphorsultamTerpene-derivedMichael additions, cyclizations. wikipedia.orgresearchgate.netHighly crystalline derivatives aid in purification; effective in various reactions. wikipedia.org
Enders' SAMP/RAMPAmino acid-derivedAsymmetric alkylation of aldehydes and ketones. nih.govAllows for the synthesis of both enantiomers from the same precursor.
PseudoephedrineAlkaloidAsymmetric alkylation of carboxylic acids. wikipedia.orgThe auxiliary can be easily recovered and reused.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the efficiency of enzymatic transformations with chemical synthesis to produce complex molecules. beilstein-journals.org Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity. mdpi.com

In a typical kinetic resolution of racemic this compound, a lipase (B570770) such as Novozyme SP 435 or lipase from Candida antarctica (CAL-B) is used to catalyze an acylation reaction in the presence of an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other. For example, the (R)-enantiomer might be converted to (R)-1-acetoxy-2-butanol, leaving the unreacted (S)-1-sulfanylbutan-2-ol in high enantiomeric purity. researchgate.net The reaction can be stopped at approximately 50% conversion, and the esterified and unreacted alcohol can then be separated. This method is highly effective, often yielding products with excellent enantiomeric excess (ee > 95%). researchgate.net

Table 3: Chemoenzymatic Resolution of Secondary Alcohols

EnzymeReaction TypeTypical SubstrateEnantioselectivity (E)Reference Finding
Novozyme SP 435 (Lipase)Enantioselective Hydrolysis/AcetylationSecondary alcohols and their acetatesExcellent (E > 100)Effective in obtaining optically active alcohols and acetates with ee up to 99%. researchgate.net
Lipase PS (Pseudomonas cepacia)Enantioselective AcetylationRacemic alcoholsHigh (E > 100)Used for the resolution of various racemic alcohols via acetylation. mdpi.com
Candida rugosa Lipase (CRL)Desymmetrization/ResolutionMeso diols and racemic alcoholsHigh (98% ee)Can be used to obtain specific enantiomers by desymmetrizing meso compounds. mdpi.com

Regioselective Functionalization Approaches

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. For this compound, this involves the specific introduction of the thiol group at the C1 position and the hydroxyl group at the C2 position.

Thiol-Specific Introduction Methods

The introduction of a thiol group can be achieved through several nucleophilic substitution methods that ensure it is placed at the desired C1 position.

Hydrosulfide (B80085) Sₙ2 Reaction : A straightforward method involves the reaction of a precursor like 1-chloro- or 1-bromo-butan-2-ol with a sulfur nucleophile such as sodium hydrosulfide (NaSH). This is a classic Sₙ2 reaction where the hydrosulfide anion (HS⁻) acts as a nucleophile, attacking the carbon bearing the halogen leaving group. youtube.com This one-step process is efficient and offers high atom economy.

Thiourea (B124793) Route : A common two-step laboratory method utilizes thiourea as a sulfur source. made-in-china.com First, 1-halobutan-2-ol reacts with thiourea to form a stable isothiouronium salt intermediate. This salt is then hydrolyzed under basic conditions (e.g., using NaOH) to release the free thiol, yielding this compound. This method avoids the handling of highly odorous and toxic hydrogen sulfide (B99878) gas.

Table 4: Comparison of Thiol Introduction Methods

MethodReagentsMechanismAdvantagesDisadvantages
Hydrosulfide Sₙ2 Reaction1-halobutan-2-ol, NaSHDirect Sₙ2 substitutionSingle step, high atom economy. Use of odorous and toxic reagents.
Thiourea Route1-halobutan-2-ol, Thiourea, then NaOH/H₂OSₙ2 substitution followed by hydrolysisAvoids direct use of H₂S; stable intermediate. Two-step process, may produce more waste.

Hydroxyl-Specific Introduction Methods

Controlling the placement of the hydroxyl group at the C2 position is equally crucial for the synthesis of this compound.

Reduction of a Ketone : The hydroxyl group can be introduced by the reduction of the corresponding ketone, 1-sulfanylbutan-2-one. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727) or ethanol. mdpi.com This method reliably places the hydroxyl group at the C2 position. As discussed in section 2.1.1, using a chiral reducing agent in this step allows for the stereoselective synthesis of a specific enantiomer.

Regioselective Epoxide Opening : Another powerful strategy is the ring-opening of an epoxide. Starting with 1,2-epoxybutane (B156178), a sulfur nucleophile (e.g., NaSH or thiourea followed by hydrolysis) can be used to open the epoxide ring. made-in-china.com In this reaction, the nucleophile will preferentially attack the less sterically hindered terminal carbon (C1), resulting in the formation of the hydroxyl group at the more substituted C2 position. This approach offers excellent regiocontrol.

Table 5: Comparison of Hydroxyl Introduction Methods

MethodPrecursorReagentsKey PrincipleAdvantages
Ketone Reduction1-Sulfanylbutan-2-oneNaBH₄ or LiAlH₄Reduction of a carbonyl to an alcoholHigh yield, compatible with many functional groups. Can be made asymmetric. mdpi.com
Epoxide Ring-Opening1,2-EpoxybutaneSulfur nucleophile (e.g., NaSH)Nucleophilic attack on the less hindered carbon of the epoxideExcellent regioselectivity, directly forms the desired carbon skeleton. made-in-china.com

Green Chemistry Principles in this compound Synthesis

Green chemistry offers a framework for developing more environmentally benign chemical processes. mdpi.commdpi.com In the context of this compound synthesis, this involves exploring solvent-free reaction conditions and creating highly efficient and recyclable catalysts to minimize environmental impact and enhance process sustainability. mdpi.comrsc.org

A significant advancement in green organic synthesis is the implementation of solvent-free reactions, which can reduce pollution, lower costs, and simplify processes and product purification. researchgate.netrsc.orgresearchgate.net Mechanochemistry, which utilizes mechanical force to induce chemical reactions, stands out as a promising solvent-free technique for the synthesis of sulfur-containing compounds. nih.govmdpi.com

Mechanochemical methods, such as ball milling, offer numerous advantages, including reduced reaction times, higher yields, and the ability to create products that may not be accessible through traditional solution-based methods. mdpi.comrsc.org The synthesis of various organosulfur compounds, like α,α-amino thioketones and metal-thiolate complexes, has been successfully demonstrated using these techniques, highlighting their potential for the synthesis of this compound. nih.govresearchgate.net Liquid-assisted grinding (LAG), a variation of this technique, involves adding a small amount of liquid to facilitate the reaction, which can enhance reaction rates and product selectivity. mdpi.com

Table 1: Comparison of Conventional vs. Solvent-Free Synthetic Approaches

FeatureConventional SynthesisSolvent-Free (Mechanochemical) Synthesis
Solvent Use High volumes of organic solventsNone or minimal (in LAG)
Waste Generation Significant solvent and byproduct wasteReduced waste streams
Energy Consumption Often requires heating and coolingGenerally lower energy input
Reaction Time Can be lengthyOften significantly shorter
Productivity Limited by solvent volume and work-upPotentially higher throughput

This table provides a generalized comparison based on principles of solvent-free synthesis. researchgate.netrsc.org

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. mdpi.com For the synthesis of this compound, research is focused on creating catalysts that are not only highly active and selective but also reusable and derived from abundant, less toxic materials.

Heterogeneous catalysts are particularly advantageous for sustainable production as they can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. Acidic resins, such as Amberlyst-15, are utilized in the industrial production of related compounds and represent a class of reusable solid catalysts. Recent advancements in catalysis have also seen the development of magnetic nanocatalysts, which can be recovered from the reaction medium using a magnetic field, offering a highly efficient and green separation method. chemmethod.comscispace.com

Enzyme catalysis, or biocatalysis, offers another powerful green approach. unipd.itnih.govnih.gov Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can be engineered to perform specific chemical transformations. nih.govnih.gov The use of enzymes like alcohol dehydrogenases or lipases could enable the stereoselective synthesis of chiral isomers of this compound, a significant advantage for applications in pharmaceuticals or fine chemicals. scispace.comunipd.it The development of robust enzymes and their immobilization on solid supports can lead to highly efficient and reusable biocatalytic systems for industrial applications. nih.gov

Table 2: Overview of Sustainable Catalyst Types for Thiol Synthesis

Catalyst TypeDescriptionAdvantagesPotential Application for this compound
Heterogeneous Acid Catalysts Solid-state acidic materials (e.g., zeolites, ion-exchange resins like Amberlyst-15).Reusable, reduced corrosion, simplified work-up. Catalyzing the addition of hydrogen sulfide to a precursor like 1,2-epoxybutane.
Nanocatalysts Catalytic materials with nanoscale dimensions, often with magnetic properties for recovery.High surface area, high activity, easy separation. chemmethod.comscispace.comFacilitating various bond-forming reactions under mild conditions.
Biocatalysts (Enzymes) Proteins that catalyze specific biochemical reactions (e.g., lipases, dehydrogenases).High selectivity (including stereoselectivity), mild reaction conditions, biodegradable. unipd.itnih.govAsymmetric synthesis of specific stereoisomers of this compound.

This table summarizes general characteristics and potential applications of different sustainable catalyst types.

Scale-Up Considerations and Industrial Synthetic Routes

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that must be addressed to ensure an efficient, safe, and economically viable process. For this compound, this involves optimizing reaction conditions, selecting appropriate equipment, and developing robust purification methods.

An established industrial route for a structurally similar compound, 3-mercapto-2-butanol (B1630471), involves the reaction of 2-butanone (B6335102) with hydrogen sulfide in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst-15. This process is typically carried out under mild conditions (20–50°C and 1–3 atm), which contributes to its high throughput. A similar approach could be adapted for this compound, likely starting from 1,2-epoxybutane and reacting it with a sulfur source like hydrogen sulfide or sodium hydrosulfide.

Continuous flow chemistry offers a modern and often safer alternative to traditional batch processing for industrial synthesis. mdpi.comsioc-journal.cn Performing reactions in a continuous flow reactor allows for better control over reaction parameters such as temperature and pressure, leading to improved consistency and safety, especially for exothermic reactions or when using hazardous reagents. mdpi.comnih.gov This technology is particularly well-suited for the large-scale production of chemicals and can lead to higher yields and purity. sioc-journal.cn

The purification of the final product is a critical step in the industrial process. For this compound, distillation under reduced pressure is a likely method to achieve the high purity (e.g., 98–99%) required for many applications.

Table 3: Key Parameters for Industrial Synthesis of Thioalcohols

ParameterDescriptionRelevance to this compound Synthesis
Raw Materials Availability, cost, and purity of starting materials (e.g., 1,2-epoxybutane, hydrogen sulfide).Directly impacts the economic feasibility and purity of the final product.
Catalyst Choice between homogeneous and heterogeneous catalysts, activity, and lifespan.Heterogeneous catalysts like Amberlyst-15 are preferred for ease of separation and reusability.
Reactor Type Batch reactor vs. continuous flow reactor.Flow reactors can offer better safety and control for large-scale production. mdpi.comnih.gov
Reaction Conditions Temperature, pressure, and reaction time.Optimization is crucial for maximizing yield and minimizing side reactions. Mild conditions are preferred for safety and energy efficiency.
Purification Method for isolating and purifying the final product.Distillation under reduced pressure is a common method for achieving high purity of volatile thioalcohols.

This table outlines key considerations for the industrial production of thioalcohols based on established processes for similar compounds.

Chemical Reactivity and Mechanistic Studies of 1 Sulfanylbutan 2 Ol

Reactivity of the Thiol Group (-SH)

The thiol group is the sulfur analog of an alcohol's hydroxyl group and is known for its nucleophilicity, acidity, and susceptibility to oxidation. masterorganicchemistry.comwikipedia.org

Oxidation Pathways and Disulfide Formation

A characteristic reaction of thiols is their oxidation to form disulfides (R-S-S-R). wikipedia.orgsci-hub.se This reaction is a two-electron oxidation process that results in the formation of a sulfur-sulfur bond. For 1-sulfanylbutan-2-ol, this oxidation would yield a disulfide dimer. The oxidation can be achieved using mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen, often catalyzed by metal ions. masterorganicchemistry.comwikipedia.orgsci-hub.se

The general mechanism for thiol oxidation to disulfides can proceed through different pathways, including one- and two-electron mechanisms, leading to thiyl radicals (RS•) and sulfenic acids (RSOH) as intermediates, respectively. tandfonline.comnih.gov These reactive intermediates can then undergo further reactions to form the stable disulfide product. tandfonline.com The oxidation of thiols to disulfides is a reversible process, with the disulfide bond being cleavable under reducing conditions. More vigorous oxidation conditions, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), can lead to the formation of sulfonic acids. sci-hub.se

The rate and mechanism of thiol oxidation can be influenced by various factors, including the pH and the presence of metal ions. sci-hub.se The thiolate anion (RS⁻), formed by the deprotonation of the thiol, is generally more reactive towards oxidation than the protonated thiol (RSH). tandfonline.com

Table 1: Oxidation Products of this compound

Oxidizing AgentProductReaction Type
Mild (e.g., I₂, O₂)DisulfideDimerization
Strong (e.g., KMnO₄)Sulfonic AcidC-S Bond Cleavage

Nucleophilic Additions and Substitutions

The thiol group, and more so its conjugate base, the thiolate anion, is an excellent nucleophile. masterorganicchemistry.comchemistrysteps.com This high nucleophilicity allows this compound to participate in various nucleophilic addition and substitution reactions.

In nucleophilic substitution reactions, the thiolate of this compound can react with alkyl halides in an S_N2 reaction to form thioethers. masterorganicchemistry.comchemistrysteps.com Due to the lower basicity of the thiolate compared to an alkoxide, S_N2 reactions are often favored over competing E2 elimination reactions, especially with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com

Thiols can also undergo nucleophilic addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as a Michael addition. wikipedia.org

Metal Coordination Chemistry

The sulfur atom in the thiol group is a soft Lewis base, which allows it to form strong coordination complexes with soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and others. wikipedia.orgwikipedia.orgmdpi.com The term "mercaptan" itself is derived from the Latin mercurium captans, meaning "capturing mercury," highlighting this strong affinity. wikipedia.org

When this compound coordinates to a metal ion, it typically does so through the sulfur atom of the deprotonated thiolate group. wikipedia.orgcdnsciencepub.com The resulting metal-thiolate complexes have diverse structures and are important in various fields, including bioinorganic chemistry and catalysis. wikipedia.orgtandfonline.com The formation of these complexes can be achieved through several synthetic routes, including the reaction of a metal salt with the thiol or thiolate, or through redox reactions. wikipedia.org The stability of these complexes is often high, a principle utilized in chelation therapy for heavy metal poisoning. mdpi.com

Table 2: Examples of Metal Ions That Coordinate with Thiols

Metal IonClassification
Hg²⁺Soft Acid
Cd²⁺Soft Acid
Pb²⁺Borderline Acid
Ni²⁺Borderline Acid
Cu²⁺Borderline Acid
Zn²⁺Borderline Acid

Thiol-Ene Click Reactions

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction involving the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.orgalfa-chemistry.com This reaction can be initiated by radicals (e.g., through light or heat) or catalyzed by a base or nucleophile. wikipedia.org

The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism. illinois.edu A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to create a carbon-centered radical. wikipedia.orgfrontiersin.org This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the thioether product. wikipedia.orgfrontiersin.org This reaction is known for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org

The nucleophilic thiol-ene reaction, on the other hand, is catalyzed by a base which deprotonates the thiol to form a more nucleophilic thiolate anion. alfa-chemistry.com This anion then attacks the alkene in a Michael addition-type process. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction has found widespread applications in polymer synthesis, materials science, and bioconjugation due to its "click" characteristics. wikipedia.orgfrontiersin.orgnih.gov

Reactivity of the Hydroxyl Group (-OH)

The hydroxyl group in this compound is a secondary alcohol, which influences its reactivity. libretexts.orgbyjus.com

Esterification and Etherification Reactions

Like other secondary alcohols, the hydroxyl group of this compound can undergo esterification and etherification reactions.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is typically acid-catalyzed.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. However, given that the thiol group is more acidic and its conjugate base is more nucleophilic than the alcohol, selective etherification at the hydroxyl group would require careful selection of reagents and reaction conditions to avoid competing reactions at the thiol group. masterorganicchemistry.com Dehydration of secondary alcohols at lower temperatures in the presence of excess alcohol can also lead to ether formation. libretexts.org

Oxidation and Reduction Pathways

The thiol and hydroxyl groups in this compound exhibit distinct behaviors under oxidative and reductive conditions. The sulfur atom is particularly susceptible to oxidation, while the alcohol group can be reduced.

Oxidation: The thiol group (-SH) is readily oxidized. Mild oxidizing agents typically lead to the formation of a disulfide, linking two molecules of the parent thiol through a sulfur-sulfur bond. Stronger oxidation can convert the thiol into a sulfonic acid (-SO₃H).

Reduction: The secondary hydroxyl group (-OH) can be reduced to yield the corresponding alkane, 1-sulfanylbutane. This transformation effectively removes the hydroxyl functionality.

The table below summarizes the primary oxidation and reduction pathways for this compound.

Pathway Functional Group Involved Typical Reagents Product
Mild OxidationThiol (-SH)Air, I₂, H₂O₂Butan-2-ol-1-yl disulfide
Strong OxidationThiol (-SH)KMnO₄, HNO₃2-Hydroxybutane-1-sulfonic acid
ReductionHydroxyl (-OH)H₂ / Catalyst1-Sulfanylbutane

Nucleophilic Substitution at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, nucleophilic substitution at the secondary carbon of this compound requires acid catalysis. libretexts.org Protonation of the hydroxyl group by an acid converts it into a good leaving group (H₂O), facilitating substitution. libretexts.org

As a secondary alcohol, the substitution can proceed via two competing mechanisms:

SN1 Mechanism: This two-step pathway involves the formation of a secondary carbocation intermediate after the departure of the water molecule. This planar intermediate is then attacked by the nucleophile from either face. libretexts.org This mechanism is favored by polar protic solvents. organic-chemistry.org

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk This mechanism results in an inversion of stereochemistry at the carbon center. fiveable.me

The choice between the SN1 and SN2 pathways is influenced by factors such as the strength of the nucleophile and the reaction conditions. organic-chemistry.orgchemguide.co.uk

The following table illustrates potential nucleophilic substitution reactions at the hydroxyl center.

Nucleophile Reagent Example Product Reaction Type
BromideHBr1-Sulfanyl-2-bromobutaneNucleophilic Substitution
ChlorideHCl, ZnCl₂1-Sulfanyl-2-chlorobutaneNucleophilic Substitution
IodideHI1-Sulfanyl-2-iodobutaneNucleophilic Substitution
AmineNH₃1-Sulfanylbutan-2-amineNucleophilic Substitution

Intermolecular and Intramolecular Interactions

The physical properties and conformational preferences of this compound are heavily influenced by non-covalent interactions, particularly hydrogen bonding.

Hydrogen Bonding Networks

This compound can participate in hydrogen bonding as both a donor and an acceptor through its two functional groups. byjus.com

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, making the hydroxyl group a strong hydrogen bond donor (via the H) and acceptor (via the O's lone pairs). libretexts.org This leads to strong intermolecular attractions between molecules.

Thiol Group (-SH): Sulfur is less electronegative than oxygen, so the thiol group is a weaker hydrogen bond donor and acceptor compared to the hydroxyl group.

These interactions allow this compound to form extensive intermolecular networks, where molecules are linked in various head-to-tail or cyclic arrangements. libretexts.org Furthermore, intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the sulfur atom, or the thiol hydrogen and the oxygen atom, which would influence the molecule's preferred conformation. libretexts.org

Conformational Analysis and Stability

The stability of different conformers is primarily affected by:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are lower in energy than eclipsed conformations. libretexts.org

Steric Strain: Repulsive interaction that occurs when bulky groups are forced into close proximity.

The most stable conformations of this compound will minimize both torsional and steric strain. In a Newman projection looking down the C2-C3 bond, the most stable conformer would likely be an anti conformation, where the large methyl group on C3 and the -CH₂SH group on C2 are positioned 180° apart. libretexts.org Gauche conformations, where these groups are 60° apart, would be higher in energy due to steric hindrance. libretexts.org The fully eclipsed conformation, where the bulkiest groups are aligned, represents the highest energy state. scribd.com

Reaction Kinetics and Thermodynamic Analyses

Studying the reaction kinetics of this compound provides insight into reaction rates and the factors that influence them, while thermodynamic analysis reveals the energy changes and spontaneity of these processes. mdpi.com

Reaction Kinetics: The rate of a reaction involving this compound can be described by a rate law, which mathematically relates the reaction rate to the concentration of reactants. libretexts.org For example, a hypothetical reaction A + B -> C might follow a second-order rate law: Rate = k[A][B], where k is the rate constant. The rate constant is temperature-dependent, as described by the Arrhenius equation. netzsch.com

Thermodynamic Analyses: Thermodynamic parameters quantify the energy changes during a reaction.

Enthalpy Change (ΔH): Indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. mdpi.com

Entropy Change (ΔS): Measures the change in disorder or randomness.

Gibbs Free Energy Change (ΔG): Determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous process.

While specific experimental kinetic and thermodynamic data for reactions of this compound are not widely published, the table below provides an illustrative example of how kinetic data for a hypothetical dimerization via disulfide bond formation (2 R-SH -> R-S-S-R) might be presented.

Time (s) [this compound] (M) ln[this compound] **1 / [this compound] (M⁻¹) **
00.100-2.30310.0
600.083-2.49112.0
1200.071-2.64514.1
1800.063-2.76515.9
2400.056-2.88217.9

This table presents hypothetical data for illustrative purposes.

Analysis of such data by plotting concentration vs. time, ln(concentration) vs. time, and 1/(concentration) vs. time would determine the reaction order and allow for the calculation of the rate constant, k. libretexts.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of volatile thiols like 1-sulfanylbutan-2-ol. mdpi.comgcms.cz Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide the necessary separation power to isolate the target analyte from interfering matrix components. wikipedia.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile compounds and is considered a "gold standard" for forensic substance identification. frontiersin.org For trace analysis of thiols, which are often present at nanogram-per-liter levels, high sensitivity and selectivity are paramount. mdpi.comnih.gov Standard GC-MS with electron ionization (EI) can be used, but achieving the required low detection limits often necessitates specific strategies. nih.gov

One of the most effective approaches involves chemical derivatization to improve the chromatographic behavior and detector response of the thiol. mdpi.comencyclopedia.pub A widely used derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). nih.govnih.govmdpi.com This reagent reacts with the sulfhydryl group to form a PFB derivative that is more stable and highly responsive to specific detectors. nih.govencyclopedia.pub

When these PFBBr derivatives are analyzed using GC coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS), extremely low detection limits can be achieved. nih.govnih.gov NCI-MS is a highly sensitive mode for such electronegative derivatives, as it reduces background interference and minimizes molecule fragmentation, allowing for clear detection of the molecular ion. nih.gov This approach has successfully quantified related polyfunctional thiols in wine with limits of detection (LOD) in the sub-ng/L range. nih.gov For instance, methods have reported LODs of 0.1 ng/L for 4-mercapto-4-methyl-2-pentanone (B33688) (as its methoxime) and 2 ng/L for 3-mercaptohexanol. nih.gov

For enhanced separation in highly complex samples, multidimensional GC systems (MDGC or GCxGC) can be employed. acs.orgnih.gov These systems use multiple columns with different stationary phases to resolve compounds that would otherwise co-elute, providing superior separation power. acs.orgnih.gov

Table 1: GC-MS Methodologies for Trace Thiol Analysis

ParameterMethodology DetailPurposeTypical ApplicationReference
Derivatization AgentPentafluorobenzyl bromide (PFBBr)Increases volatility and detector response.Analysis of thiols in wine and beverages. nih.govnih.gov
Ionization ModeNegative Chemical Ionization (NCI)Provides high sensitivity for electronegative PFB derivatives.Trace and ultra-trace quantification. nih.govnih.gov
Separation TechniqueMultidimensional Gas Chromatography (MDGC)Enhances resolution in complex matrices.Qualitative screening of unknown thiols in wine. acs.orgnih.gov
InjectionCool-on-columnPreferred for thermally labile analytes to prevent degradation.Analysis of native (underivatized) thiols. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in liquid mixtures. wikipedia.orgtorontech.com While GC is often preferred for volatile compounds, HPLC offers a powerful alternative, particularly when derivatization is employed to overcome the poor chromophoric properties of thiols and enhance detector sensitivity. mdpi.commdpi.com

For HPLC analysis, derivatization aims to increase the response of detectors like UV-Vis or mass spectrometers. mdpi.com For example, derivatizing agents such as ebselen (B1671040) can form selenium-based adducts with thiols, which have an improved response factor in LC-MS analysis. mdpi.com The analysis is typically performed using HPLC coupled to tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity for quantification. frontiersin.orgresearchgate.net

A highly advanced and accurate quantification strategy is the Stable Isotope Dilution Assay (SIDA). frontiersin.orgresearchgate.netacs.org This method involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) to the sample as an internal standard. researchgate.netacs.org Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and instrument fluctuations, allowing for highly accurate and precise quantification by correcting for sample loss during preparation and variations in MS signal intensity. frontiersin.orgresearchgate.net The use of stable isotope-coded derivatization reagents, where the reagent itself exists in light (d0) and heavy (d4) forms, is another sophisticated approach that achieves similar benefits without the need to synthesize an isotopically labeled version of each target analyte. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. These stereoisomers can exhibit different biological or sensory properties. Chiral chromatography is the definitive technique for separating and quantifying individual enantiomers from a racemic mixture. gcms.czwikipedia.org This separation can be achieved using both GC and HPLC systems equipped with a chiral stationary phase (CSP). gcms.czcsfarmacie.cz

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and effective for resolving a broad range of chiral compounds, including alcohols and sulfoxides. csfarmacie.cznih.govrsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding and dipole-dipole interactions, between the analyte and the chiral selector. csfarmacie.cz

For HPLC, zwitterionic CSPs derived from cinchona alkaloids have also proven effective for the enantioseparation of chiral alcohols and amino acids. chiraltech.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is critical for optimizing the separation. csfarmacie.cz By carefully selecting the CSP and mobile phase composition, baseline resolution (Rs ≥ 1.5) of the enantiomers can be achieved, allowing for accurate determination of enantiomeric purity. mdpi.com

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is critical for successful chromatographic analysis, as it serves to isolate the analyte from interfering components, concentrate it, and convert it to a form suitable for analysis. mdpi.com The analysis of this compound from complex matrices like food and beverages requires robust sample preparation to handle the matrix complexity and the analyte's reactivity. mdpi.comgcms.cz

Several strategies have been developed for the selective extraction of volatile thiols. One approach is solid-phase extraction (SPE) using a sorbent containing silver ions (Ag+). acs.orgnih.gov Thiols have a strong affinity for silver, allowing for their selective retention on the SPE cartridge while other matrix components are washed away. mdpi.comacs.orgnih.gov

Derivatization is a key strategy not only for enhancing analytical detection but also for improving extraction efficiency and stabilizing the highly reactive thiol group. mdpi.commdpi.com As mentioned, PFBBr is a common reagent for GC analysis. nih.govnih.gov The derivatization can be performed directly in the sample matrix (in-situ) or after an initial extraction step. mdpi.comencyclopedia.pub For example, an effective method involves trapping the thiols on an SPE cartridge and then performing the derivatization reaction directly on the sorbent. nih.gov Another approach is headspace solid-phase microextraction (HS-SPME), where a coated fiber adsorbs volatile compounds from the headspace above the sample. nih.gov This can be combined with derivatization for enhanced sensitivity. nih.gov

For GC analysis, ethyl propiolate (ETP) has been investigated as a "greener" alternative to PFBBr. mdpi.commdpi.comencyclopedia.pub It reacts rapidly with thiols under basic conditions, and the resulting derivatives are suitable for GC-MS analysis. mdpi.commdpi.com

Table 2: Sample Preparation and Derivatization Strategies

TechniqueReagent/SorbentPurposeTarget MatrixReference
Solid-Phase Extraction (SPE)Silver Ion (Ag+) based sorbentSelective isolation of thiols.Wine acs.orgnih.gov
In-cartridge DerivatizationPFBBrCombines extraction and derivatization for efficiency.Wine nih.gov
HS-SPME with Extractive AlkylationPFBBrAutomated, solvent-minimized extraction and derivatization.Wine nih.gov
Derivatization for GC-MSEthyl Propiolate (ETP)Alternative to PFBBr for creating volatile derivatives.Wine, Beer mdpi.commdpi.com
Derivatization for LC-MSEbselenForms adducts with improved MS response factor.Coffee frontiersin.orgmdpi.com

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis (Focus on advanced applications beyond basic identification)

While MS coupled to chromatography is essential for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for definitive structural elucidation and can be a powerful tool for studying reaction mechanisms. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

NMR spectroscopy is a powerful technique that provides detailed information about molecular structure and dynamics. nih.gov In the context of this compound, NMR is invaluable for confirming its chemical structure by analyzing chemical shifts and spin-spin coupling constants of its ¹H and ¹³C nuclei. organicchemistrydata.orgnih.gov The chemical shift of a nucleus is sensitive to its local electronic environment, while coupling constants reveal connectivity between neighboring atoms. libretexts.org

Beyond simple structure confirmation, NMR is uniquely suited for mechanistic studies. For instance, the formation or degradation of thiols can be monitored directly in solution. researchgate.netrsc.org Isotopic labeling studies are a particularly advanced application. By introducing a stable isotope like deuterium (B1214612) (²H) into a precursor molecule, its conversion into the final product can be traced. nih.gov For example, a study on the staling of coffee aroma used [²H₂]-2-furfurylthiol to demonstrate through ²H-NMR and LC-MS that the thiol covalently binds to coffee melanoidins, explaining its rapid loss. nih.gov A similar approach could be used to study the formation pathways of this compound from its precursors or its subsequent reactions in a complex matrix.

Furthermore, specialized NMR techniques can be used to observe highly reactive, transient intermediates in thiol reactions, such as sulfenic acids (RSOH), which are typically too unstable to be detected by other means. nih.govresearchgate.netrsc.orgrsc.org This provides direct evidence for reaction pathways that would otherwise be inferred indirectly, offering deep mechanistic insight into the chemistry of thiols. nih.govrsc.org

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. savemyexams.comwikipedia.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (stretching, bending, twisting). savemyexams.com Raman spectroscopy provides complementary information by analyzing the inelastic scattering of monochromatic light (usually from a laser) that interacts with molecular vibrations. wikipedia.org

For this compound, these techniques are instrumental in confirming the presence of its two key functional groups: the hydroxyl (-OH) group and the thiol (-SH) group.

Hydroxyl Group (-OH): The O-H stretching vibration in alcohols typically appears as a strong and characteristically broad absorption band in the IR spectrum, located in the range of 3200-3600 cm⁻¹. savemyexams.com This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules. libretexts.org

Thiol Group (-SH): The S-H stretching vibration gives rise to a weaker, but distinctly sharp, absorption band in the region of 2550-2600 cm⁻¹. The sharpness of this peak, compared to the -OH peak, is due to the significantly weaker hydrogen bonding associated with the thiol group.

Carbon-Oxygen and Carbon-Sulfur Bonds: The C-O stretching vibration is typically observed in the 1040-1300 cm⁻¹ region. savemyexams.com The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range.

While IR spectroscopy measures absorption, Raman spectroscopy measures scattering. Vibrations that are strong in the IR spectrum (like the O-H stretch) are often weak in the Raman spectrum, and vice versa, making the two techniques highly complementary. youtube.com Raman spectroscopy is particularly effective for identifying the S-H and C-S bonds.

Functional GroupVibrational ModeCharacteristic Absorption/Scattering Range (cm⁻¹)Typical Appearance (IR)
Hydroxyl (-OH)Stretching3200 - 3600 savemyexams.comStrong, Broad
Thiol (-SH)Stretching2550 - 2600Weak to Medium, Sharp
C-H (sp³)Stretching2850 - 2950 savemyexams.comStrong, Sharp
Carbonyl (-C-O)Stretching1040 - 1300 savemyexams.comMedium to Strong

This table presents typical vibrational frequency ranges for the primary functional groups in this compound, based on established spectroscopic data.

Electrochemical Detection Methods for Thiol Moieties

Electrochemical methods offer a highly sensitive and often rapid approach for the detection and quantification of redox-active species, such as the thiol moiety in this compound. These techniques are based on measuring the current or potential changes that occur when the analyte undergoes an oxidation or reduction reaction at an electrode surface. mdpi.com

The fundamental principle for thiol detection involves the electrochemical oxidation of the sulfhydryl group (-SH) to form a disulfide bond (R-S-S-R) or other oxidation products. This process can be monitored using various techniques, including cyclic voltammetry, differential pulse voltammetry, and amperometry.

The performance of electrochemical sensors can be significantly enhanced by modifying the surface of the working electrode. Materials such as metal nanoparticles (e.g., gold, cobalt), and conductive polymers are used to increase the electrode's surface area, catalyze the electrochemical reaction, and improve sensitivity and selectivity. nih.goviapchem.orgrsc.org For instance, a glassy carbon electrode modified with a nano-complex can lower the detection limit for analytes. iapchem.org While direct electrochemical data for this compound is not widely published, the methods developed for other low-molecular-weight thiols like cysteine and glutathione (B108866) are directly applicable. acs.orgmdpi.com

Electrochemical MethodElectrode TypePrincipleApplication for Thiol Detection
Cyclic Voltammetry (CV)Glassy Carbon, Gold, PlatinumThe potential is swept linearly between two values, and the resulting current from the analyte's oxidation/reduction is measured.Provides qualitative information on the redox behavior of the thiol group.
Differential Pulse Voltammetry (DPV)Modified Carbon or Metal ElectrodesPotential is applied in pulses, enhancing the current signal over background noise. nih.govOffers high sensitivity and low detection limits for quantitative analysis. nih.gov
AmperometryEnzyme-modified or Catalyst-modified ElectrodesA constant potential is applied, and the current is measured as a function of time, which correlates to the analyte concentration.Suitable for continuous monitoring in applications like biosensors. mdpi.com

This table summarizes common electrochemical techniques that can be applied to the detection of the thiol moiety in this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for the analysis of complex mixtures. chemijournal.comnih.gov For a compound like this compound, these methods provide the power to separate it from other components in a sample matrix and then unambiguously identify and quantify it. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. chemijournal.com In this technique, the sample is vaporized and passed through a long capillary column (the GC component). The column separates compounds based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer (MS). nih.gov The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. iwaponline.commdpi.com Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used with GC-MS to preconcentrate volatile sulfur compounds from a sample before analysis. nih.govfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For thiols that are less volatile or require analysis in a liquid matrix, LC-MS is the method of choice. nih.gov High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. acs.orgresearchgate.net Following separation, the eluent is directed to a mass spectrometer for detection. A significant challenge in thiol analysis is their low concentration and high reactivity. dntb.gov.ua To overcome this, pre-column derivatization is often employed, where the thiol is reacted with a specific reagent to form a stable, more easily detectable derivative before LC separation. dntb.gov.uaresearchgate.netunipd.it

These hyphenated techniques offer unparalleled specificity and sensitivity, making them the gold standard for the trace analysis of thiols in complex environments. saspublishers.com

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplication for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. nih.govIonization of separated compounds and analysis of mass-to-charge ratio of fragments. mdpi.comIdeal for identifying and quantifying the volatile compound in gaseous samples or after extraction from a liquid matrix. nih.goviwaponline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Partitioning between a liquid mobile phase and a solid stationary phase based on polarity/affinity. researchgate.netProvides molecular weight and structural information of the separated, often derivatized, compound. dntb.gov.uaSuitable for analyzing the compound in complex liquid samples (e.g., beverages, biological fluids), often after derivatization to improve stability and detection. dntb.gov.uaresearchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR)Separation based on volatility (as in GC-MS). slideshare.netAn IR spectrum is obtained for each separated compound, allowing for functional group identification. slideshare.netConfirms the presence of -OH and -SH functional groups in the separated compound.

This table outlines key hyphenated techniques, detailing their principles and specific utility in the comprehensive analysis of this compound.

Biochemical and Biological Roles of 1 Sulfanylbutan 2 Ol

Enzymatic Biotransformations of Thiol-Alcohols

The enzymatic transformation of thiol-alcohols is a key process in the generation of volatile sulfur compounds in various biological contexts, from microbial fermentation to human metabolism. These biotransformations are primarily catalyzed by enzymes that act on the carbon-sulfur bond or the alcohol group.

Carbon-sulfur (C-S) lyases are a class of enzymes crucial for cleaving C-S bonds in various sulfur-containing compounds. Specifically, cysteine S-conjugate β-lyases are known to catalyze the β-elimination reaction of cysteine S-conjugates, releasing a free thiol, pyruvate, and ammonia. This mechanism is the primary pathway for the formation of many volatile thiols, such as those found in wine and beer, from non-volatile precursors present in grape must and malt.

While direct evidence for 1-sulfanylbutan-2-ol being a substrate or product of C-S lyase activity is not available, this pathway is well-established for structurally similar sulfanylalkanols. For instance, the release of potent aroma compounds like 3-sulfanylhexan-1-ol in wine is mediated by yeast β-lyases acting on its cysteine-conjugated precursor. It is plausible that if a cysteine-conjugated precursor of this compound were present in a biological system, it could potentially be cleaved by a C-S lyase to release the free thiol-alcohol.

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). In the context of thiol-alcohols, these enzymes can mediate the oxidation of either the thiol group or the alcohol group.

Alcohol Dehydrogenase Activity : The secondary alcohol group in this compound could theoretically be a substrate for alcohol dehydrogenases (ADHs), which would oxidize it to the corresponding ketone, 1-sulfanylbutan-2-one. Microbial ADHs are known to act on a wide range of secondary alcohols.

Thiol Oxidation : The sulfhydryl group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides or more highly oxidized sulfur species like sulfenic, sulfinic, or sulfonic acids. This can occur enzymatically, catalyzed by thiol oxidases, or non-enzymatically in the presence of oxidizing agents.

Research on methane-utilizing bacteria has shown that they can oxidize n-alkanes like butane (B89635) to their corresponding secondary alcohols, such as 2-butanol. nih.gov This subterminal hydroxylation is catalyzed by methane (B114726) monooxygenase, a type of oxidoreductase. nih.gov While this demonstrates the enzymatic formation of a butanol structure, the metabolism of a pre-existing sulfanyl-substituted butanol is not described.

Microorganisms are a primary source of enzymes capable of transforming thiol compounds. In the context of aroma development in fermented beverages, specific enzymes from Saccharomyces cerevisiae have been identified as key players. For example, the enzyme Irc7p has been shown to be a major determinant in the release of certain volatile thiols.

In human-associated microbes, a cysteine-thiol lyase found in Staphylococcus hominis is responsible for cleaving odorless precursors to form thioalcohols that contribute to body odor. researchgate.net This highlights the specialized roles microbial enzymes can play in metabolizing sulfur-containing organic molecules. Although these specific enzymes have not been tested with this compound, they demonstrate the enzymatic machinery that exists in microbes for processing similar compounds.

Role as a Metabolite in Plants and Other Non-Human Biological Systems

There is no scientific literature available that identifies this compound as a metabolite in plants or any other non-human biological systems.

Occurrence and Formation Pathways in Botanical Extracts

No studies have reported the natural occurrence of this compound in any botanical extracts. Consequently, there is no information on its potential formation pathways within plants.

Biochemical Significance in Plant Physiology

The biochemical significance of this compound in plant physiology remains unknown. There are no research findings that describe its role in any physiological or metabolic processes in plants.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

There is a complete absence of research on the interactions between this compound and biological macromolecules such as proteins and enzymes.

Covalent Adduction Mechanisms

No information exists regarding the potential for this compound to form covalent adducts with proteins or other biological macromolecules. The mechanisms of such interactions have not been studied.

Non-Covalent Binding and Allosteric Effects

There is no available data on the non-covalent binding of this compound to macromolecules or any potential allosteric effects it might exert on enzyme activity.

Applications in Advanced Chemical Synthesis and Materials Science

1-Sulfanylbutan-2-ol as a Chiral Building Block

A chiral building block is a molecule that possesses a defined stereochemistry and reactive functional groups, making it a valuable starting material for the synthesis of complex, enantiomerically pure compounds like natural products and pharmaceuticals. sigmaaldrich.com The biological activity of a molecule is often intrinsically linked to its specific three-dimensional arrangement, making the use of such chiral precursors essential in modern drug discovery and development. chemeo.com this compound, with its hydroxyl and thiol groups attached to a chiral backbone, is an exemplar of such a building block, offering multiple pathways for stereoselective elaboration.

The total synthesis of natural products is a cornerstone of organic chemistry, providing not only confirmation of complex structures but also pathways to produce these often scarce and biologically active compounds in the laboratory. researchgate.net A powerful strategy in this field is "chiral pool synthesis," which utilizes readily available, inexpensive chiral molecules as starting points. thieme-connect.com

This compound is an ideal candidate for this approach. Its defined stereochemistry can be transferred to a more complex target molecule, bypassing the need for difficult asymmetric reactions later in the synthesis. While specific total syntheses of natural products using this compound are not broadly documented, its structure is representative of the class of small, functionalized chiral molecules, such as mercaptoalcohols, that are employed to construct fragments of larger natural products or to create structural analogues. researchgate.netroutledge.com These analogues, which mimic the core structure of a natural product but with slight modifications, are crucial for studying structure-activity relationships and developing new therapeutic agents. arkat-usa.org

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and materials science. msu.eduzioc.ru Sulfur- and nitrogen-containing heterocycles are of particular interest due to their diverse biological activities and unique physicochemical properties, which are relevant for designing new molecular conductors and magnets. youtube.com

The bifunctional nature of this compound makes it a proficient precursor for sulfur-containing heterocycles. The nucleophilic thiol and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form a variety of ring systems. made-in-china.com For instance, reactions involving the thiol group can lead to the formation of heterocycles such as:

1,4-Thiazines

Thiophenes

1,2-Dithioles

1,2,3-Dithiazoles princeton.edu

New synthetic strategies have been developed to create complex sulfur heterocycles from simple organic starting materials. youtube.com The reactivity of the thiol and alcohol functionalities in this compound allows it to be used in cascade reactions, where multiple bonds are formed in a single sequence, providing efficient access to complex heterocyclic frameworks that would otherwise require lengthy, multi-step syntheses. youtube.comnih.gov

Precursor in Pharmaceutical and Agrochemical Synthesis

The incorporation of sulfur is a well-established strategy in the design of bioactive molecules. Sulfur-containing functional groups are present in a wide array of FDA-approved drugs and are known to influence properties like metabolic stability and target binding affinity. researchgate.net this compound serves as a valuable intermediate for introducing sulfur functionality into potential new pharmaceuticals and agrochemicals used to protect crops. researchgate.net

The thiol (-SH) group is the key feature of this compound for its role as a sulfur source in synthesis. researchgate.net This group can be readily converted into other sulfur-containing functionalities, allowing for the tailored design of bioactive compounds.

Key transformations include:

Thioether Formation: The thiol group can act as a nucleophile, reacting with alkyl halides or other electrophiles to form thioethers. This linkage is a common structural motif in many pharmaceuticals.

Oxidation to Sulfones and Sulfonic Acids: The sulfur atom can be oxidized to higher oxidation states, such as sulfones or sulfonic acids. These groups can act as hydrogen bond acceptors and can significantly alter the solubility and electronic properties of a molecule.

The ability to introduce these specific sulfur functionalities is crucial in medicinal chemistry for optimizing the pharmacological profile of a drug candidate.

In modern drug discovery, large collections of diverse molecules, known as compound libraries, are synthesized and screened for biological activity. This process, often called combinatorial chemistry, relies on the use of "scaffolds"—core structures to which various chemical appendages can be attached. arkat-usa.org

This compound is an excellent scaffold for generating such libraries. Its key advantages are:

Two Orthogonal Reactive Sites: The thiol and hydroxyl groups have different reactivities, allowing chemists to perform reactions selectively at one site while leaving the other untouched for a subsequent step.

Chirality: The inherent stereochemistry of the scaffold is transferred to all compounds in the library, producing a collection of enantiomerically pure molecules. This is highly desirable as biological targets are themselves chiral. chemeo.com

Functionality: It can serve as a central building block for attaching a wide variety of other fragments, rapidly generating a library of structurally related but diverse compounds for high-throughput screening. researchgate.net

Role in Polymer Chemistry and Material Science

The application of this compound extends beyond pharmaceuticals to the realm of polymer chemistry and materials science. sigmaaldrich.comresearchgate.net Its reactive thiol group is particularly useful in modern polymerization techniques, enabling the synthesis of advanced materials with specific, engineered properties. acs.org

A prominent application is in thiol-ene polymerization . This reaction is a type of "click chemistry," characterized by high efficiency, mild reaction conditions, and high yields. In this process, the thiol group of this compound adds across a carbon-carbon double bond (an alkene or "-ene"). When bifunctional or multifunctional thiols and enes are used, this reaction leads to the formation of polymer chains.

The use of this compound in this context allows for the creation of functional polymers:

Pendant Hydroxyl Groups: The resulting polymer chain will have hydroxyl groups regularly spaced along its backbone. These -OH groups can be used for further post-polymerization modification, allowing for the attachment of other molecules or for altering the material's surface properties, such as hydrophilicity.

Tunable Properties: This synthetic strategy provides a straightforward method for tuning the properties of conducting polymers and other materials, including their solubility and surface chemistry. This is critical for applications in electronics, coatings, and biomedical devices.

Data Tables

Table 1: Synthetic Applications of this compound

Functional Group(s) UtilizedType of SynthesisResulting Molecular Class / ProductResearch Field
Thiol (-SH) & Hydroxyl (-OH)Chiral Pool SynthesisNatural Product AnaloguesOrganic Synthesis, Medicinal Chemistry
Thiol (-SH) & Hydroxyl (-OH)Intramolecular/Intermolecular CyclizationSulfur-containing Heterocycles (e.g., Thiazines, Dithioles)Heterocyclic Chemistry, Materials Science
Thiol (-SH)Nucleophilic Substitution, OxidationThioethers, SulfonesPharmaceutical & Agrochemical Synthesis
Thiol (-SH) & Hydroxyl (-OH)Sequential/Orthogonal ReactionsDiverse Compound LibrariesCombinatorial Chemistry, Drug Discovery
Thiol (-SH)Thiol-Ene PolymerizationFunctional Polymers with Pendant HydroxylsPolymer Chemistry, Materials Science

Thiol-Modifier in Polymerization Reactions

The thiol group of this compound can actively participate in polymerization reactions, primarily through chain transfer and as a monomer for incorporation into polymer backbones. This reactivity allows for the precise control of polymer properties and the synthesis of functional materials. made-in-china.com

In radical polymerization, thiols are well-established chain transfer agents. The hydrogen atom of the thiol group can be readily abstracted by a propagating polymer radical, terminating that chain and initiating a new one. This process can be used to control the molecular weight of the resulting polymer.

Furthermore, the thiol group can participate directly in polymerization reactions. For instance, in thiol-ene polymerizations, the thiol group adds across a double bond, forming a thioether linkage. This type of click chemistry is known for its high efficiency and orthogonality. Another key application is in the synthesis of polydisulfides. The oxidation of dithiols or the reaction of thiols with suitable reagents can lead to the formation of disulfide bonds in the polymer backbone. nih.gov These disulfide linkages are often responsive to stimuli, such as reducing agents, which can be exploited for applications like drug delivery. nih.gov

Patents have described the use of multifunctional reagents derived from butan-2-ol structures containing thiol groups for the synthesis of modified oligomers. google.comgoogle.com These reagents are designed to be incorporated into polymers, for example, during oligonucleotide synthesis, to introduce specific functionalities. google.com The thiol group, which may be temporarily protected, can be used for subsequent covalent attachment to a solid support or for other chemical modifications. google.com

Table 1: Influence of this compound as a Thiol-Modifier in Polymerization

Polymerization TypeRole of Thiol GroupEffect on Polymer PropertiesPotential Applications
Radical PolymerizationChain Transfer AgentControl of molecular weight and distribution.Synthesis of well-defined polymers.
Thiol-ene PolymerizationMonomer/Cross-linkerFormation of thioether linkages; Network formation.Adhesives, coatings, biomaterials.
Oxidative PolymerizationMonomerFormation of dynamic disulfide bonds in the backbone.Drug delivery systems, self-healing materials. nih.gov
Solid-Phase SynthesisFunctional MonomerIncorporation of a reactive handle for further modification.Synthesis of functional oligonucleotides and peptides. google.com

Surface Functionalization of Materials

The thiol group of this compound provides a strong anchor for immobilizing the molecule onto the surfaces of various materials, thereby altering their physicochemical properties such as wettability, biocompatibility, and chemical reactivity. This surface modification is a cornerstone of creating advanced materials for a wide range of applications. mit.edunih.gov

A classic example of thiol-based surface functionalization is the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The strong covalent bond formed between sulfur and gold leads to the spontaneous organization of the molecules into a dense, ordered layer. google.com This allows for precise control over the surface chemistry. The exposed hydroxyl groups of the immobilized this compound can then be used for further chemical reactions or to tailor the surface energy.

For oxide surfaces, such as silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), which are common in electronics and chromatography, direct thiol attachment is less effective. researchgate.net However, functionalization can be achieved by first modifying the thiol compound into a silane (B1218182) coupling agent, such as (3-mercaptopropyl)trimethoxysilane. lu.se Alternatively, a versatile one-pot surface modification strategy involves the use of catecholamines like polydopamine. mit.edu This bio-inspired coating can be applied to a vast array of materials, and molecules containing thiol groups, such as this compound, can be co-deposited and immobilized during the polymerization of dopamine. mit.edu This method is effective for modifying oxides, metals, and synthetic polymers. mit.edu The functionalized surfaces can then be used, for example, to attach biomolecules or to control cell adhesion. nih.gov

Table 2: Methods for Surface Functionalization using Thiol-Containing Molecules

Material SubstrateFunctionalization MethodType of InteractionResulting Surface Properties
Gold, SilverSelf-Assembled Monolayer (SAM)Covalent Au-S bond. google.comOrdered, functional surface with exposed hydroxyl groups.
Oxides (SiO₂, Al₂O₃)Silanization (via mercaptosilanes)Covalent Si-O-Substrate bond. lu.seCovalently attached thiol functionality for further reactions.
Various (Oxides, Metals, Polymers)Polydopamine Co-depositionCovalent/Non-covalent entrapment in polymer matrix. mit.eduVersatile functionalization with thiol and hydroxyl groups.
Semiconductor MaterialsSelf-assembly using N-heterocyclic carbenesCovalent bondStable and well-ordered molecular single layers. uni-muenster.de

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-sulfanylbutan-2-ol from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. google.com It is used to investigate the electronic structure of molecules like this compound by calculating the electron density rather than the complex many-electron wavefunction. google.com

Molecular Orbitals (HOMO/LUMO): DFT calculations are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized around the sulfur and oxygen atoms due to their lone pairs of electrons, making these sites nucleophilic. The LUMO would likely be associated with the antibonding σ* orbitals of the C-S and C-O bonds, indicating where a nucleophilic attack might occur. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. google.com

Reactivity Descriptors: DFT provides a basis for calculating various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. google.com For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, highlighting them as sites for electrophilic attack, and positive potential (blue) around the hydroxyl and thiol hydrogens. google.com These insights are vital for predicting how the molecule will interact with other reagents. orientjchem.org

Interactive Table: Predicted Electronic Properties of this compound (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. Actual values require specific, high-level computations.

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy+1.2 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap7.7 eVCorrelates with chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment~2.1 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach is invaluable for exploring the conformational flexibility of this compound and its interactions with its environment.

Solvent Effects on Molecular Conformations

The conformation of a flexible molecule like this compound is highly dependent on its environment. MD simulations can model how different solvents influence the molecule's preferred shape.

In a polar protic solvent like water, the molecule will adopt conformations that maximize hydrogen bonding between its -OH and -SH groups and the surrounding water molecules.

In a nonpolar aprotic solvent like hexane (B92381), intramolecular hydrogen bonding between the thiol and hydroxyl groups may become more favorable, leading to a more compact conformation.

MD simulations track the trajectory of the molecule, allowing for the statistical analysis of dihedral angles and the identification of the most stable conformers in a given solvent.

Intermolecular Interactions with Solvents or Reagents

MD simulations provide a dynamic picture of the non-covalent interactions that govern the behavior of this compound in solution. These interactions include:

Hydrogen Bonds: The primary interaction for the hydroxyl group and, to a lesser extent, the thiol group. MD can quantify the average number and lifetime of hydrogen bonds with solvent molecules or other reagents.

Dipole-Dipole Interactions: Arising from the molecule's permanent dipole moment, these forces are crucial for its orientation and interaction with other polar molecules.

Van der Waals Forces: These dispersion forces, although weaker, are significant for the interactions involving the butyl chain of the molecule.

Understanding these interactions at a molecular level is key to explaining macroscopic properties like solubility, boiling point, and the initial stages of a chemical reaction.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry is increasingly used to predict the outcome of chemical reactions, saving time and resources in the laboratory. For this compound, with its two distinct functional groups, predicting selectivity is a key challenge.

Regioselectivity: In reactions involving a reagent that can attack either the thiol or the hydroxyl group, computational models can predict which site is more reactive. This is often done by calculating the activation energies for the reaction pathways leading to each product. The pathway with the lower activation energy barrier is predicted to be the major one.

Stereoselectivity: As this compound is chiral, predicting the stereochemical outcome of its reactions is important. Computational modeling of transition states can reveal the energetic preferences for the formation of one stereoisomer over another.

These predictions often combine DFT calculations to map the potential energy surface of the reaction with MD simulations to include dynamic and solvent effects, providing a comprehensive model of the reaction's course.

Environmental Fate and Degradation Pathways

Microbial Biodegradation Mechanisms

Biodegradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. who.int It is often the most significant degradation pathway for organic compounds in the environment.

The biodegradation of 1-sulfanylbutan-2-ol can be expected to occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, based on the known degradability of its structural analogues, butanols and other thiols. nih.govoup.comfishersci.com

Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the breakdown of organic molecules. The alcohol group of this compound could be oxidized by alcohol dehydrogenases to the corresponding ketone, 1-sulfanylbutan-2-one. oup.com The thiol group could also be a point of enzymatic attack. Complete aerobic degradation, known as mineralization, would ultimately convert the compound to carbon dioxide, water, and sulfate. Studies on iso-butanol show it is readily biodegraded under aerobic conditions, with transient formation of intermediate products like iso-butylaldehyde and iso-butyric acid. nih.gov

Anaerobic Degradation: In environments devoid of oxygen, such as deep sediments or contaminated groundwater, anaerobic microorganisms use other compounds as electron acceptors for respiration. core.ac.uk These can include nitrate, sulfate, iron (III), or carbon dioxide. The degradation pathway for this compound under these conditions would differ from the aerobic route. For instance, some methanogenic archaea are known to demethylate sulfur-containing organic compounds as part of their metabolism. mdpi.com Anaerobic degradation is a critical process in many natural systems and engineered bioremediation strategies. core.ac.uk

While no specific microbial consortia have been documented for the degradation of this compound, the breakdown of complex organic pollutants in the environment is typically carried out by a community of different microbial species working in synergy. nih.govijcmas.com Such consortia are generally more robust and efficient than single strains because different members can perform different steps in the degradation pathway. nih.gov For example, a consortium of Klebsiella pneumoniae and Enterobacter cloacae has been shown to degrade melamine (B1676169) formaldehyde (B43269) resin, producing a related thiol compound as a metabolite. researchgate.net

The enzymes likely involved in the biodegradation of this compound can be inferred from its structure and studies on related compounds:

Alcohol Dehydrogenases: These enzymes catalyze the oxidation of the secondary alcohol group, a common initial step in the metabolism of alcohols. oup.com

Thiol-Interacting Enzymes: A variety of enzymes act on thiol groups. Research has shown that 3-mercapto-2-butanol (B1630471) can act as a competitive inhibitor of polyphenol oxidase (PPO), demonstrating a direct interaction with an enzyme's active site. who.intresearchgate.net Other enzymes, such as thiol-dependent reductases (e.g., thioredoxin) and proteases, are central to redox control and protein degradation involving cysteine residues. pnas.orgnih.govwikipedia.org

Carbon-Sulfur Lyases (C-S Lyases): These enzymes are crucial for breaking the bond between carbon and sulfur atoms, a key step in metabolizing many organosulfur compounds. For instance, β-lyases are known to release volatile thiols from their cysteine-conjugated precursors in various plants and during fermentation.

Bacteria from genera such as Brevibacillus have been isolated for their ability to degrade other long-chain thiols, indicating a metabolic capability within the microbial world for such compounds. fishersci.com

Specific metabolites from the environmental degradation of this compound have not been fully documented in scientific literature. However, based on known biochemical reactions, a number of potential transformation products can be proposed.

Metabolic PathwayPotential MetaboliteChemical FormulaNotes
Oxidation of alcohol group1-sulfanylbutan-2-oneC₄H₈OSA likely initial product of aerobic degradation via alcohol dehydrogenase.
Oxidation of thiol group (dimerization)3,3'-dithiobis(2-butanol)C₈H₁₈O₂S₂Can be formed by both abiotic and biotic oxidation. calpaclab.com
Oxidation of thiol group (strong)3-hydroxybutane-2-sulfonic acidC₄H₁₀O₄SResults from strong oxidation, leading to a more polar and water-soluble compound. calpaclab.com
Esterification3-mercapto-3-methyl butyl formate (B1220265)C₆H₁₂O₂SA structurally similar compound identified as a metabolite from a bacterial consortium degrading another polymer, suggesting ester formation is a possible microbial transformation. researchgate.net

The identification of these metabolites is crucial for a complete environmental risk assessment, as transformation products can sometimes be more persistent or toxic than the parent compound. For example, a study on the degradation of melamine formaldehyde resin by a microbial consortium identified 3-mercapto-3-methyl butyl formate among the intermediate metabolites, highlighting that complex organosulfur molecules can be formed and processed during microbial metabolism. researchgate.net

Environmental Cycling of Organosulfur Compounds

Organosulfur compounds are integral to the global sulfur cycle, with microorganisms playing a central role in their transformation and degradation. researchgate.netnih.gov Volatile organosulfur compounds (VOSCs), a category that includes low molecular weight thiols like this compound, are involved in processes that link terrestrial, aquatic, and atmospheric environments. researchgate.netcam.ac.uk

In natural settings such as freshwater sediments and anoxic environments, the concentration of VOSCs is typically low due to a dynamic equilibrium between their formation and degradation. researchgate.netiwaponline.com The primary formation routes in these ecosystems include the methylation of sulfide (B99878) and the degradation of sulfur-containing amino acids. researchgate.net For a compound like this compound, which possesses a butanol backbone, it is expected to be readily biodegradable. who.int Studies on butanol isomers show they are typically fully oxidized by microorganisms within days. who.int This rapid biodegradation can, however, lead to localized oxygen depletion in aquatic environments. who.int

The degradation of VOSCs is carried out by diverse microbial communities. nih.gov In anaerobic (anoxic) environments, methanogens and sulfate-reducing bacteria are key players in the breakdown of compounds like methanethiol (B179389) and dimethyl sulfide. nih.goviwaponline.com The degradation patterns and rates can vary significantly based on the local geochemical conditions, such as the presence of iron or high sulfide concentrations. cam.ac.uk Given its structure, this compound would likely be subject to similar microbial degradation pathways, being broken down into simpler sulfur compounds and eventually integrated into the broader sulfur cycle.

Bioelectrochemical Degradation Systems

A promising technology for the remediation of organosulfur compounds is the use of bioelectrochemical systems (BES). wur.nlresearchgate.net These systems utilize the metabolic activity of microorganisms in conjunction with an electrochemical cell to degrade complex organic pollutants. wur.nl In a BES, oxidation and reduction reactions are separated at an anode and a cathode, with at least one of these reactions being catalyzed by microbes. wur.nl

Research has demonstrated that BES can effectively degrade various thiols, including methanethiol, ethanethiol, and propanethiol, by reducing them to sulfide. wur.nlresearchgate.net This process requires both the presence of microorganisms and an electrical current, as control experiments lacking either component show no significant degradation. researchgate.net Preliminary studies indicate that thiols can be successfully reduced to sulfide and methane (B114726) when a small electric current is supplied. wur.nl

In a typical setup, microorganisms at the cathode utilize electrons from an external circuit to drive thermodynamically unfavorable reactions, such as the reduction of thiols. wur.nl The efficiency of this degradation is influenced by operational parameters like current density. For instance, studies have shown that increasing the current density can affect the rate of sulfide formation from various thiols. researchgate.net While the precise microbial mechanisms are still under investigation, BES technology presents a sustainable and low-cost alternative to conventional treatment methods for organosulfur pollutants. wur.nl

The table below summarizes findings from a study on the degradation of different organosulfur compounds in a bioelectrochemical system over 22 days. researchgate.net This data illustrates the potential for such systems to treat a range of thiols and disulfides.

Table 1: Degradation of Organosulfur Compounds in a Bioelectrochemical System

Q & A

Q. How can researchers mitigate biases in interpreting the biological relevance of this compound’s activity?

  • Answer : Pre-register study designs (e.g., on Open Science Framework) to avoid HARKing (hypothesizing after results are known). Use blinded assays and independent replication. Disclose funding sources and potential conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.